BenchChemオンラインストアへようこそ!

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Chiral purity requirement pharmaceutical intermediate Roche clinical pipeline

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS 1438852-70-0), also designated 1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate, is a chiral, orthogonally protected fluorinated pyrrolidine building block (C₁₁H₁₈FNO₄, MW 247.26 g/mol). It belongs to the class of N-Boc-protected 3-fluoropyrrolidine-3-carboxylate esters that serve as versatile intermediates in medicinal chemistry, particularly for the construction of dipeptidyl peptidase IV (DPP-IV) inhibitors, cannabinoid receptor agonists, and kinase inhibitors.

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
CAS No. 1438852-70-0
Cat. No. B1407722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate
CAS1438852-70-0
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
InChIInChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1
InChIKeyWJXDMHSZPKIZKP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS 1438852-70-0) – Core Structural Identifier and Class Placement for Procurement Evaluation


Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS 1438852-70-0), also designated 1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate, is a chiral, orthogonally protected fluorinated pyrrolidine building block (C₁₁H₁₈FNO₄, MW 247.26 g/mol) . It belongs to the class of N-Boc-protected 3-fluoropyrrolidine-3-carboxylate esters that serve as versatile intermediates in medicinal chemistry, particularly for the construction of dipeptidyl peptidase IV (DPP-IV) inhibitors, cannabinoid receptor agonists, and kinase inhibitors [1][2]. The compound is supplied as a colorless to yellow sticky oil to semi-solid with commercially available purities ranging from 95% to 97% .

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate – Why Generic Substitution by Racemates, Enantiomers, or Des-Fluoro Analogs Fails in Drug Discovery Pipelines


Within the 3-fluoropyrrolidine-3-carboxylate family, the stereochemical identity at C-3 and the presence of the fluorine substituent are not interchangeable features—they dictate downstream molecular conformation, target engagement, and pharmacokinetic outcomes [1][2]. The (R)-enantiomer (CAS 1438852-70-0) and (S)-enantiomer (CAS 1438852-71-1) are distinct chemical entities with divergent chiral recognition by biological targets; the racemic mixture (CAS 942189-96-0) introduces an undefined stereochemical composition that complicates structure–activity relationship (SAR) interpretation . Furthermore, the des-fluoro analog Methyl 1-Boc-pyrrolidine-3-carboxylate (CAS 122684-33-7, MW 229.27 g/mol) lacks the fluorine-imparted increase in lipophilicity, metabolic stability, and conformational bias that the fluorinated scaffold provides . The (R)-configured fluorinated building block is specifically required as a precursor to (R)-3-fluoropyrrolidine, a key intermediate in Roche's clinical candidates Vicasinabin and Mosperafenib, where specifications of ≥99.8% chemical purity and ≥99.95% chiral purity are mandated [1].

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate – Comparative Quantitative Evidence for Differentiated Procurement Decisions


Enantiomeric Identity as a Determinant of Industrial Applicability: The Roche Vicasinabin–Mosperafenib Specification Benchmark

The (R)-configuration at C-3 is not an arbitrary choice; it is a documented industrial requirement. A 2025 process chemistry publication from F. Hoffmann-La Roche and Dottikon Exclusive Synthesis AG reports that (R)-3-fluoropyrrolidine—the direct downstream deprotection product of Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate—is a key intermediate for the drug candidates Vicasinabin (CB2 agonist) and Mosperafenib (BRAF inhibitor). For these programs, the specification mandates ≥99.8% chemical purity and ≥99.95% chiral purity [1]. This establishes a quantifiable quality benchmark that the (R)-configured building block must ultimately support, rendering the (S)-enantiomer (CAS 1438852-71-1) and the racemate (CAS 942189-96-0) unsuitable for this supply chain.

Chiral purity requirement pharmaceutical intermediate Roche clinical pipeline

Molecular Weight Differential as a Proxy for Fluorine-Imparted Lipophilicity and Physicochemical Property Modulation

The incorporation of a single fluorine atom at C-3 increases the molecular weight by 17.99 g/mol relative to the des-fluoro analog Methyl 1-Boc-pyrrolidine-3-carboxylate (CAS 122684-33-7, MW 229.276 g/mol) . This mass difference, while modest, is accompanied by well-established fluorine-induced physicochemical changes: increased lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4 units for monofluorination of a pyrrolidine scaffold), enhanced metabolic stability via blockade of CYP-mediated oxidation at the C-3 position, and conformational biasing of the pyrrolidine ring through the fluorine gauche effect [1]. In the context of fragment-based drug discovery, such fluorinated pyrrolidine fragments have been explicitly designed to sample three-dimensional molecular space with favorable Rule-of-Three (Ro3) physicochemical properties [2].

Fluorine effect lipophilicity ADME optimization

Commercial Purity Availability and Price Differentiation Between (R)- and (S)-Enantiomers

Direct comparison of Fluorochem catalog data for the (R)- and (S)-enantiomers reveals that both are offered at identical nominal purity (97%), yet the (R)-enantiomer (CAS 1438852-70-0) is priced at a premium: £1,125 per gram versus £693 per gram for the (S)-enantiomer (CAS 1438852-71-1), representing a 62% price differential . The Sigma-Aldrich offering of the (R)-enantiomer is listed at 95% purity with a physical form described as a colorless to yellow sticky oil to semi-solid . The racemic mixture (CAS 942189-96-0) is commercially available at 96% purity from Perfemiker [1]. This pricing asymmetry likely reflects the greater synthetic demand for the (R)-configured building block, consistent with its documented role in Roche's pharmaceutical pipeline.

Enantiomer pricing purity comparison procurement decision

Orthogonal Protection Strategy as a Synthetic Utility Differentiator: N-Boc and Methyl Ester Dual Protection

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate features an orthogonal protection strategy: the N-Boc group (acid-labile) and the C-3 methyl ester (base-labile) can be manipulated independently, enabling sequential deprotection and functionalization. This contrasts with simpler 3-fluoropyrrolidine building blocks such as (R)-1-Boc-3-fluoropyrrolidine (CAS 876617-25-3) which lacks the C-3 carboxylate handle, or 3-fluoropyrrolidine-3-carboxylic acid (CAS 1228634-93-2) which lacks the N-Boc protection and the ester prodrug moiety . The dual protection is essential for the synthetic route to (R)-3-fluoropyrrolidine employed in the Roche process, where N-Boc deprotection under acidic conditions yields the free amine while preserving the carboxylate oxidation state [1].

Orthogonal protection synthetic intermediate Boc deprotection

C-3 Fluorination Enables Conformational Control via the Fluorine Gauche Effect Relative to Non-Fluorinated Pyrrolidine Scaffolds

The fluorine atom at the C-3 position of the pyrrolidine ring exerts a stereoelectronic gauche effect that biases the ring conformation. In fluorinated proline and pyrrolidine systems, the C–F bond preferentially adopts a gauche orientation relative to the adjacent C–N bond, influencing the pyrrolidine ring pucker and the spatial orientation of substituents [1]. This conformational biasing is absent in the des-fluoro analog Methyl 1-Boc-pyrrolidine-3-carboxylate (CAS 122684-33-7), which lacks the electronegative fluorine substituent and therefore exhibits greater conformational flexibility. The magnitude of this effect has been quantified in related 3-fluoroproline systems, where the Cᵞ-endo/Cᵞ-exo ring pucker ratio is shifted substantially upon fluorination [1]. While direct puckering population data for the target compound have not been published in isolation, the effect is a well-established class-level phenomenon for 3-fluoropyrrolidines.

Conformational control fluorine gauche effect pyrrolidine ring puckering

Class-Level DPP-IV Inhibitor Selectivity Advantage of Fluoropyrrolidine-Containing Amides Over Non-Fluorinated Pyrrolidides

In a study of cyclohexylglycine amides derived from fluorinated pyrrolidines, analogues incorporating (S)-3-fluoropyrrolidine demonstrated good selectivity for dipeptidyl peptidase IV (DP-IV) over quiescent cell proline dipeptidase (QPP), with Compound 48 exhibiting oral activity in an oral glucose tolerance test in lean mice [1]. While the target compound is the N-Boc-protected methyl ester precursor rather than the free amine amide, it serves as the synthetic entry point to this chemotype. The broader medicinal chemistry literature establishes that fluorine substitution on the pyrrolidine ring of DPP-IV inhibitors can modulate both potency and selectivity profiles relative to non-fluorinated pyrrolidides [2]. Cautionary note: this evidence is class-level and does not represent direct data on the target compound itself; the compound's value lies in its role as a synthetic precursor to fluoropyrrolidine-derived screening candidates.

DPP-IV selectivity fluoropyrrolidine amide QPP selectivity

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate – High-Value Application Scenarios Where Differentiation Drives Procurement Decisions


Clinical-Stage Pharmaceutical Intermediate Supply for BRAF Kinase and Cannabinoid Receptor Programs (Vicasinabin, Mosperafenib)

This scenario is directly supported by the 2025 Roche–Dottikon publication, which identifies (R)-3-fluoropyrrolidine as a key intermediate for the clinical candidates Vicasinabin (CB2 agonist) and Mosperafenib (BRAF inhibitor), with mandated specifications of ≥99.8% chemical purity and ≥99.95% chiral purity [1]. Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate is the logical protected precursor for generating (R)-3-fluoropyrrolidine via N-Boc deprotection and ester hydrolysis/decarboxylation. Procurement teams supporting kilo-lab or pilot-plant scale synthesis for these or analogous programs must select the (R)-enantiomer exclusively, as the (S)-enantiomer and racemate are incompatible with the established synthetic route and chiral purity specifications. The documented 798 kg pilot-plant campaign underscores the industrial scalability of this supply chain [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Fluorinated 3D Pyrrolidine Scaffolds

The pyrrolidine-based fragment library design study explicitly incorporates fluorinated pyrrolidine fragments to sample three-dimensional molecular space with favorable Rule-of-Three (Ro3) properties [2]. Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate, with its combination of a fluorine-induced conformational bias (gauche effect), orthogonal N-Boc/methyl ester protection, and chiral definition, meets the design criteria for FBDD fragment collections. The fluorine atom contributes to both the 3D character (F⋯H–C pseudo-hydrogen bonding potential) and the lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4 vs. des-fluoro analog) that are valued in fragment screening [3]. Compared to non-fluorinated pyrrolidine-3-carboxylate fragments, the fluorinated scaffold offers enhanced molecular recognition features while maintaining fragment-like physicochemical properties [2][3].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Optimization Using Fluoropyrrolidine Amide Chemotype

The fluoropyrrolidine amide chemotype has been validated in multiple peer-reviewed studies and patent families as a productive scaffold for DPP-IV inhibitors with selectivity over QPP [4][5]. Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate serves as the N-Boc-protected precursor to the (R)-3-fluoropyrrolidine amine, which can be coupled with cyclohexylglycine or related carboxylic acids to generate screening libraries. For medicinal chemistry programs targeting type 2 diabetes or metabolic disorders where DPP-IV inhibition is a validated mechanism, this building block provides direct access to a literature-precedented inhibitor chemotype. The (R)-stereochemistry at C-3 is critical: while the published DPP-IV literature has more extensively explored the (S)-enantiomer, the (R)-configured building block enables exploration of the complementary chiral space for SAR studies [4].

Synthesis of Conformationally Constrained β-Fluoro-β-Proline Peptidomimetics for Enhanced Proteolytic Stability

3-Fluoropyrrolidine-3-carboxylic acid (β-fluoro-β-proline) is a constrained β-amino acid analog that has been used in the design of peptides with enhanced stability toward proteolytic hydrolysis . Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate, upon N-Boc deprotection and ester hydrolysis, yields (R)-3-fluoropyrrolidine-3-carboxylic acid, the β-fluoro-β-proline scaffold. The fluorine substituent at the β-position modulates the basicity of the adjacent nitrogen (estimated ΔpKₐ ≈ −1 to −2 units for β-fluoroamines) and restricts conformational freedom relative to non-fluorinated β-proline [3]. This application is particularly relevant for peptide medicinal chemistry programs seeking to improve the pharmacokinetic profile of peptide leads through incorporation of fluorinated β-amino acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.